molecular formula C19H21ClN4OS B6566347 2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-isopentylacetamide CAS No. 1021258-10-5

2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-isopentylacetamide

Cat. No.: B6566347
CAS No.: 1021258-10-5
M. Wt: 388.9 g/mol
InChI Key: QMZAADHMJLIWKM-UHFFFAOYSA-N
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Description

2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-isopentylacetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, a 4-chlorophenyl group, and an N-isopentylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-isopentylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-a]pyrazine core.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable base.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound under suitable conditions.

    N-Isopentylacetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-isopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the pyrazine ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group or the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogenated aromatic compounds, bases (e.g., sodium hydroxide), solvents (e.g., dichloromethane).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted pyrazolo[1,5-a]pyrazine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-isopentylacetamide can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substituents and functional groups.

    Pyrazolo[3,4-d]pyrimidines: These compounds have a different ring fusion pattern but may exhibit similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have additional ring systems and may have distinct biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4OS/c1-13(2)7-8-21-18(25)12-26-19-17-11-16(23-24(17)10-9-22-19)14-3-5-15(20)6-4-14/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZAADHMJLIWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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